molecular formula C10H19NO3S B1401386 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol CAS No. 2008019-99-4

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

Cat. No.: B1401386
CAS No.: 2008019-99-4
M. Wt: 233.33 g/mol
InChI Key: RBMJTLRUJDJYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyclopropanesulfonyl group and an ethanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under basic conditions. The ethanol group is introduced through subsequent reactions, often involving reduction or substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The piperidine ring and the ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can modulate the activity of these targets, leading to various biological effects. The ethanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-piperidin-4-yl-methanol
  • 2-(1-Cyclopropylsulfonylpiperidin-4-yl)oxy-5-ethylpyrimidine
  • N-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-N-(oxan-4-yl)cyclopropanecarboxamide

Uniqueness

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol stands out due to its unique combination of a cyclopropanesulfonyl group and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c12-8-5-9-3-6-11(7-4-9)15(13,14)10-1-2-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMJTLRUJDJYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
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2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 3
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 4
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 5
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 6
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

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